Cas no 874201-05-5 (Daphnilongeranin A)

Daphnilongeranin A structure
Daphnilongeranin A structure
Produktname:Daphnilongeranin A
CAS-Nr.:874201-05-5
MF:C23H29NO4
MW:383.480666875839
CID:837627
PubChem ID:11531079

Daphnilongeranin A Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Daphnilongeranin A
    • Methyl (1S,2S,3R,5R,6S,10S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.1<sup>1,5</sup>.0<sup>2,10</sup>.0<sup>3,8</sup>.0<sup>17,20</sup>]henicosa-13(20),17-diene-18-carboxylate
    • [ "" ]
    • daphnilongeranins A
    • W1197
    • 1H-12,13c-Methanopyrano[4′,2′,3′:1,8,8a]azuleno[4,5-a]indolizine-2-carboxylic acid, 3,4,6,7,7a,8,10,11,12,13,13a,13b-dodecahydro-11,13b-dimethyl-14-oxo-, methyl ester, (7aS,9S,11S,12R,13aR,13bS,13cS)- (9CI)
    • Methyl (7aS,9S,11S,12R,13aR,13bS,13cS)-3,4,6,7,7a,8,10,11,12,13,13a,13b-dodecahydro-11,13b-dimethyl-14-oxo-1H-12,13c-methanopyrano[2′,3′,4′:8,1]azuleno[4,5-a]indolizine-2-carboxylate (ACI)
    • (-)-Daphnilongeranin A
    • FS-9118
    • AKOS032961722
    • HY-N3682
    • 1H-12,13c-Methanopyrano[4',2',3':1,8,8a]azuleno[4,5-a]indolizine-2-carboxylic acid, 3,4,6,7,7a,8,10,11,12,13,13a,13b-dodecahydro-11,13b-dimethyl-14-oxo-, methyl ester, (7aS,9S,11S,12R,13aR,13bS,13cS)-
    • 874201-05-5
    • InChI=1/C23H29NO4/c1-12-10-24-11-13-4-5-17-19-14(6-7-28-17)16(21(26)27-3)9-23(19)20(25)15(12)8-18(24)22(13,23)2/h12-13,15,18H,4-11H2,1-3H3/t12?,13?,15?,18-,22-,23+/m1/s
    • Methyl (1s,2s,3r,5r,6s,10s)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate
    • CS-0024050
    • Inchi: 1S/C23H29NO4/c1-12-10-24-11-13-4-5-17-19-14(6-7-28-17)16(21(26)27-3)9-23(19)20(25)15(12)8-18(24)22(13,23)2/h12-13,15,18H,4-11H2,1-3H3/t12-,13-,15-,18-,22-,23+/m1/s1
    • InChI-Schlüssel: TVYCEKHYHLUROK-DCLOCNOKSA-N
    • Lächelt: C[C@]12[C@H]3C[C@@H]4[C@@H](CN3C[C@H]1CCC1=C3C(CCO1)=C(C[C@]23C4=O)C(=O)OC)C

Berechnete Eigenschaften

  • Genaue Masse: 383.21000
  • Monoisotopenmasse: 383.21
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 28
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 872
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 6
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 55.8
  • XLogP3: 1.162

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • PSA: 55.84000
  • LogP: 2.79760

Daphnilongeranin A Sicherheitsinformationen

  • Lagerzustand:Speicher bei Raumtemperatur, 2-8 ℃ ist besser

Daphnilongeranin A Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
A2B Chem LLC
AH93551-1mg
Daphnilongeranin A
874201-05-5 97.5%
1mg
$699.00 2024-04-19
TargetMol Chemicals
TN3766-1 ml * 10 mm
Daphnilongeranin A
874201-05-5
1 ml * 10 mm
¥ 4610 2024-07-20
TargetMol Chemicals
TN3766-5 mg
Daphnilongeranin A
874201-05-5 98%
5mg
¥ 4,510 2023-07-11
TargetMol Chemicals
TN3766-1 mL * 10 mM (in DMSO)
Daphnilongeranin A
874201-05-5 98%
1 mL * 10 mM (in DMSO)
¥ 4610 2023-09-15
A2B Chem LLC
AH93551-5mg
Daphnilongeranin A
874201-05-5 97.5%
5mg
$802.00 2024-04-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3766-1 mg
Daphnilongeranin A
874201-05-5
1mg
¥3235.00 2022-04-26
TargetMol Chemicals
TN3766-5mg
Daphnilongeranin A
874201-05-5
5mg
¥ 4510 2024-07-20

Daphnilongeranin A Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Oxalyl chloride
2.1 Reagents: Acetic acid ,  Sodium cyanide
2.2 Reagents: Manganese oxide (MnO2) Solvents: Methanol
3.1 Reagents: 1,1,3,3-Tetramethyldisiloxane Catalysts: Carbonylchlorobis(triphenylphosphine)iridium
3.2 Reagents: Acetic acid ,  Sodium triacetoxyborohydride
Referenz
Reprogramming of the biosynthetic network of Daphniphyllum alkaloids into a chemically synthetic network through generalized biomimetic strategies
Zhang, Wenhao; et al, ChemRxiv, 2022, 1, 1-21

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Cerium trichloride ,  Sodium borohydride
2.1 Reagents: Methanesulfonic acid
2.2 Reagents: Pyridinium p-toluenesulfonate
3.1 Reagents: Oxalyl chloride
4.1 Reagents: Acetic acid ,  Sodium cyanide
4.2 Reagents: Manganese oxide (MnO2) Solvents: Methanol
5.1 Reagents: 1,1,3,3-Tetramethyldisiloxane Catalysts: Carbonylchlorobis(triphenylphosphine)iridium
5.2 Reagents: Acetic acid ,  Sodium triacetoxyborohydride
Referenz
Reprogramming of the biosynthetic network of Daphniphyllum alkaloids into a chemically synthetic network through generalized biomimetic strategies
Zhang, Wenhao; et al, ChemRxiv, 2022, 1, 1-21

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Lithium chloride Solvents: Dimethyl sulfoxide ,  Water
1.2 Reagents: Tributylphosphine ,  Ozone
1.3 Reagents: Methanesulfonic acid
2.1 Reagents: Cerium trichloride ,  Sodium borohydride
3.1 Reagents: Methanesulfonic acid
3.2 Reagents: Pyridinium p-toluenesulfonate
4.1 Reagents: Oxalyl chloride
5.1 Reagents: Acetic acid ,  Sodium cyanide
5.2 Reagents: Manganese oxide (MnO2) Solvents: Methanol
6.1 Reagents: 1,1,3,3-Tetramethyldisiloxane Catalysts: Carbonylchlorobis(triphenylphosphine)iridium
6.2 Reagents: Acetic acid ,  Sodium triacetoxyborohydride
Referenz
Reprogramming of the biosynthetic network of Daphniphyllum alkaloids into a chemically synthetic network through generalized biomimetic strategies
Zhang, Wenhao; et al, ChemRxiv, 2022, 1, 1-21

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane Catalysts: Carbonylchlorobis(triphenylphosphine)iridium
1.2 Reagents: Acetic acid ,  Sodium triacetoxyborohydride
Referenz
Reprogramming of the biosynthetic network of Daphniphyllum alkaloids into a chemically synthetic network through generalized biomimetic strategies
Zhang, Wenhao; et al, ChemRxiv, 2022, 1, 1-21

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Sodium cyanide
1.2 Reagents: Manganese oxide (MnO2) Solvents: Methanol
2.1 Reagents: 1,1,3,3-Tetramethyldisiloxane Catalysts: Carbonylchlorobis(triphenylphosphine)iridium
2.2 Reagents: Acetic acid ,  Sodium triacetoxyborohydride
Referenz
Reprogramming of the biosynthetic network of Daphniphyllum alkaloids into a chemically synthetic network through generalized biomimetic strategies
Zhang, Wenhao; et al, ChemRxiv, 2022, 1, 1-21

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Methanesulfonic acid
1.2 Reagents: Pyridinium p-toluenesulfonate
2.1 Reagents: Oxalyl chloride
3.1 Reagents: Acetic acid ,  Sodium cyanide
3.2 Reagents: Manganese oxide (MnO2) Solvents: Methanol
4.1 Reagents: 1,1,3,3-Tetramethyldisiloxane Catalysts: Carbonylchlorobis(triphenylphosphine)iridium
4.2 Reagents: Acetic acid ,  Sodium triacetoxyborohydride
Referenz
Reprogramming of the biosynthetic network of Daphniphyllum alkaloids into a chemically synthetic network through generalized biomimetic strategies
Zhang, Wenhao; et al, ChemRxiv, 2022, 1, 1-21

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